molecular formula C24H22N4O4 B11579138 (2E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B11579138
M. Wt: 430.5 g/mol
InChI Key: SZLZQJPCLMIHAW-GHRIWEEISA-N
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Description

(2E)-2-CYANO-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a cyano group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials often include substituted pyrido[1,2-a]pyrimidines, which undergo functional group transformations to introduce the cyano and oxolane groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

(2E)-2-CYANO-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C24H22N4O4/c1-16-7-5-11-28-21(16)27-23(32-18-8-3-2-4-9-18)20(24(28)30)13-17(14-25)22(29)26-15-19-10-6-12-31-19/h2-5,7-9,11,13,19H,6,10,12,15H2,1H3,(H,26,29)/b17-13+

InChI Key

SZLZQJPCLMIHAW-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3CCCO3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3CCCO3)OC4=CC=CC=C4

Origin of Product

United States

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